4-(1-Benzofuran-2-yl)benzene-1,3-diol
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Overview
Description
4-(Benzofuran-2-yl)benzene-1,3-diol is an organic compound that features a benzofuran ring fused to a benzene ring with two hydroxyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzofuran-2-yl)benzene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of o-hydroxyacetophenones or o-hydroxybenzyl ketones.
Cyclization: These intermediates undergo cyclization under basic conditions to form the benzofuran ring. This can be achieved through one-pot etherification and dehydrative cyclization.
Functionalization: The benzofuran derivative is then functionalized to introduce hydroxyl groups at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production methods for 4-(Benzofuran-2-yl)benzene-1,3-diol may involve large-scale cyclization reactions using transition-metal catalysis. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
4-(Benzofuran-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
4-(Benzofuran-2-yl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(Benzofuran-2-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals through hydrogen atom transfer (HAT) or sequential proton loss-electron transfer (SPL-ET) mechanisms.
Enzyme Inhibition: It may inhibit specific enzymes involved in oxidative stress and inflammation.
Signal Transduction: The compound can modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
4-(Benzofuran-2-yl)benzene-1,3-diol can be compared with other benzofuran derivatives:
Similar Compounds: Benzofuran, 5-(2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol, and (E)-5-(2-(2-(4-hydroxyphenyl)benzofuran-5-yl)vinyl)benzene-1,3-diol.
Uniqueness: The presence of hydroxyl groups at the 1 and 3 positions on the benzene ring distinguishes it from other benzofuran derivatives, contributing to its unique chemical reactivity and biological activity.
Properties
CAS No. |
67736-18-9 |
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Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-(1-benzofuran-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C14H10O3/c15-10-5-6-11(12(16)8-10)14-7-9-3-1-2-4-13(9)17-14/h1-8,15-16H |
InChI Key |
VVIAFPKKGSQBGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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